![molecular formula C16H15Cl2NO B5852713 N-(3,5-dichlorophenyl)-4-phenylbutanamide](/img/structure/B5852713.png)
N-(3,5-dichlorophenyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-4-phenylbutanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. URB597 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including anxiety, depression, and pain management.
Wirkmechanismus
N-(3,5-dichlorophenyl)-4-phenylbutanamide works by inhibiting FAAH, which is responsible for breaking down anandamide, a neurotransmitter that plays a role in pain modulation, mood regulation, and appetite control. By inhibiting FAAH, N-(3,5-dichlorophenyl)-4-phenylbutanamide increases the levels of anandamide in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-4-phenylbutanamide has been shown to increase the levels of anandamide in the brain, leading to its therapeutic effects. It has been shown to reduce anxiety-like behavior in rats, as well as improve mood and reduce pain sensitivity. N-(3,5-dichlorophenyl)-4-phenylbutanamide has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichlorophenyl)-4-phenylbutanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral assays and biochemical assays. However, N-(3,5-dichlorophenyl)-4-phenylbutanamide has a short half-life, which can make it difficult to study its long-term effects. Additionally, N-(3,5-dichlorophenyl)-4-phenylbutanamide has been shown to have off-target effects, which can complicate its interpretation in experiments.
Zukünftige Richtungen
N-(3,5-dichlorophenyl)-4-phenylbutanamide has shown promising results in animal models, but further research is needed to determine its efficacy in humans. One potential future direction is to investigate the use of N-(3,5-dichlorophenyl)-4-phenylbutanamide in combination with other therapies, such as psychotherapy or other pharmacological agents. Additionally, further research is needed to determine the long-term effects of N-(3,5-dichlorophenyl)-4-phenylbutanamide and its potential for addiction and abuse. Finally, N-(3,5-dichlorophenyl)-4-phenylbutanamide has been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Future research should investigate the potential use of N-(3,5-dichlorophenyl)-4-phenylbutanamide in these diseases.
Synthesemethoden
The synthesis of N-(3,5-dichlorophenyl)-4-phenylbutanamide involves the reaction of 3,5-dichlorobenzoyl chloride and 4-phenylbutylamine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(3,5-dichlorophenyl)-4-phenylbutanamide in its pure form. The synthesis of N-(3,5-dichlorophenyl)-4-phenylbutanamide is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. N-(3,5-dichlorophenyl)-4-phenylbutanamide has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c17-13-9-14(18)11-15(10-13)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXHSXYQWPIEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-phenylbutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.